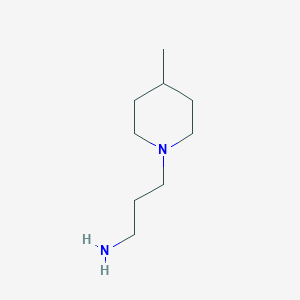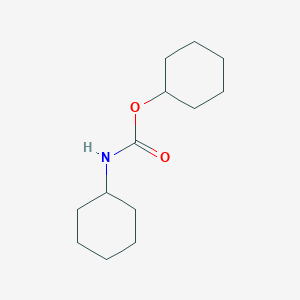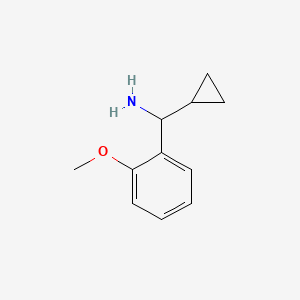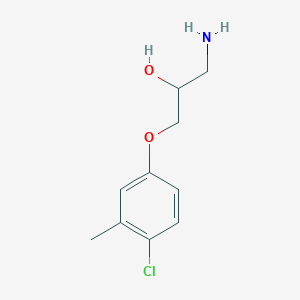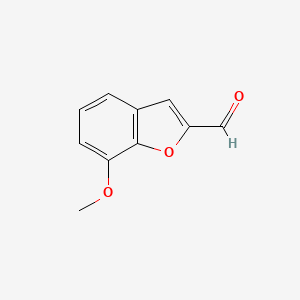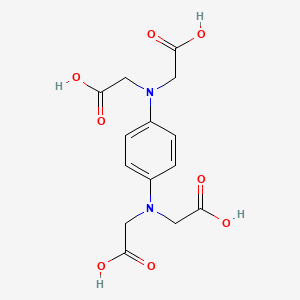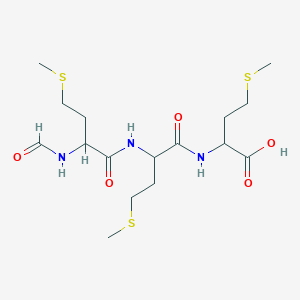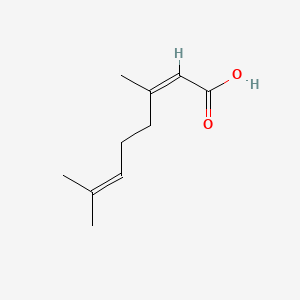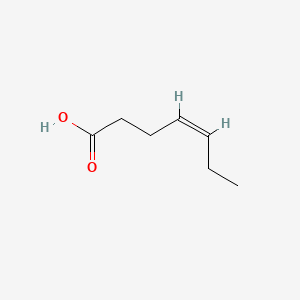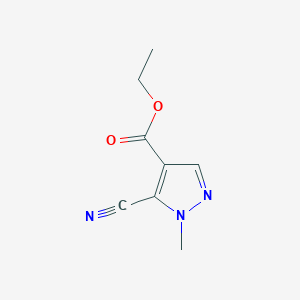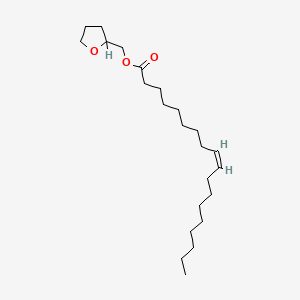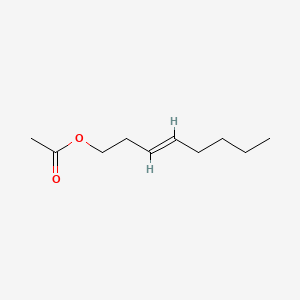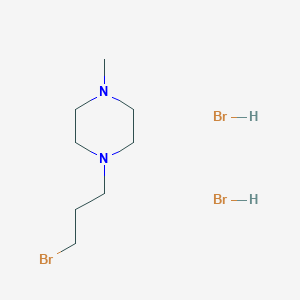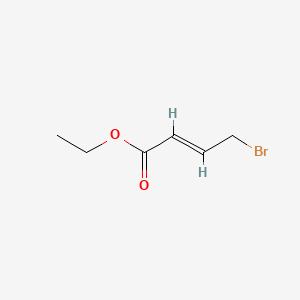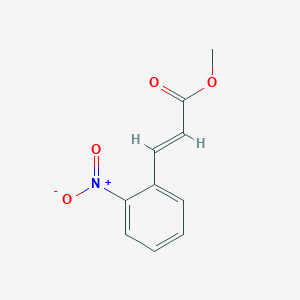
(E)-3-(2-硝基苯基)丙烯酸甲酯
描述
(E)-Methyl 3-(2-nitrophenyl)acrylate, also known as MNP, is a common organic compound used for a variety of purposes in scientific research. It is a nitro-containing compound belonging to the acrylate family, and is used in a variety of applications, including synthetic organic chemistry, materials science, and biochemistry. MNP is a versatile compound, with a wide range of applications in the lab.
科学研究应用
合成与生物活性
(E)-3-(2-硝基苯基)丙烯酸甲酯通过修饰反式肉桂酸甲酯合成,显示出增强生物活性的潜力。研究表明,该化合物对 P388 淋巴细胞白血病细胞表现出细胞毒性活性,表明其在癌症研究和治疗中的潜在用途。该化合物的结构使用各种光谱方法得到证实,其生物活性针对白血病细胞进行了专门评估 (Ernawati & Khoirunni’mah, 2015)。
电化学研究和抗癌特性
已对 (E)-3-(2-硝基苯基)丙烯酸甲酯进行电化学实验,以了解其在不同介质中的行为。该化合物显示出硝基芳烃的典型还原行为,并被确定为具有潜在谷胱甘肽耗竭功能的生物还原剂。这种电化学行为对于理解该化合物的抗癌活性至关重要 (Goulart 等,2007)。
聚合物合成和表征
(E)-3-(2-硝基苯基)丙烯酸甲酯已用于与苯乙烯的共聚物合成。使用包括光谱和热重分析在内的各种技术对这些共聚物进行表征,以确定它们的分子量和热性能。这项研究对于开发具有特定所需性能的新材料具有重要意义 (Thamizharasi 等,1996)。
玻璃碳电极上的电化学行为
已研究 (E)-3-(2-硝基苯基)丙烯酸甲酯在玻璃碳电极上的电化学行为,揭示了其不可逆还原和还原产物的形成。这项研究提供了对该化合物电化学性质的见解,这对于传感器开发和电化学分析等各种应用至关重要 (Shah 等,2009)。
属性
IUPAC Name |
methyl (E)-3-(2-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNUVQQEHKTCG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-nitrophenyl)acrylate | |
CAS RN |
612-43-1 | |
| Record name | NSC4156 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

